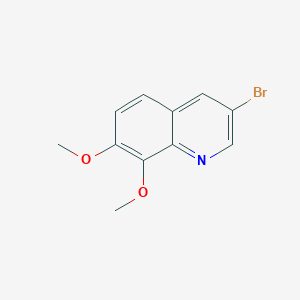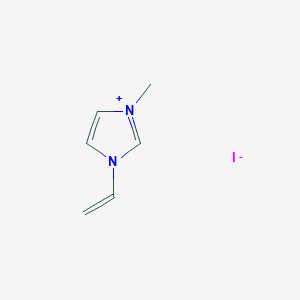![molecular formula C13H24N2O2 B12103103 tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12103103.png)
tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate: is a chemical compound that belongs to the class of diazaspiro compounds. These compounds are characterized by a spirocyclic structure containing nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method involves the Buchwald-Hartwig amination, followed by N-Boc deprotection and subsequent alkylation . The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis .
Biology: Sigma receptors are involved in various biological processes, including neuroprotection and neuroinflammation .
Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with sigma receptors makes it a promising candidate for the development of new therapeutics for conditions such as pain and neurodegenerative diseases .
Industry: In the industrial sector, the compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with sigma receptors. Sigma receptors, particularly sigma-1 receptors, are chaperone proteins located at the mitochondria-associated membrane of the endoplasmic reticulum . Upon activation, sigma-1 receptors dissociate from binding immunoglobulin protein and move toward the plasma membrane, where they interact with various ion channels and G-protein-coupled receptors . This interaction can modulate cellular signaling pathways, leading to effects such as neuroprotection and analgesia .
Comparison with Similar Compounds
Diazabicyclo[4.3.0]nonane derivatives: These compounds share a similar spirocyclic structure but differ in the arrangement of nitrogen atoms.
2,7-Diazaspiro[3.5]nonane derivatives: These compounds have the same core structure but may have different substituents, leading to variations in their chemical and biological properties.
Uniqueness: tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of a tert-butyl group. This combination of features contributes to its distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C13H24N2O2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl (6S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-10-7-13(5-6-14-10)8-15(9-13)11(16)17-12(2,3)4/h10,14H,5-9H2,1-4H3/t10-/m0/s1 |
InChI Key |
YGDKCDSMRAWJHY-JTQLQIEISA-N |
Isomeric SMILES |
C[C@H]1CC2(CCN1)CN(C2)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CC2(CCN1)CN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Azepine-1-carboxylic acid, 3-[(2-amino-6-chlorophenyl)amino]hexahydro-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B12103027.png)
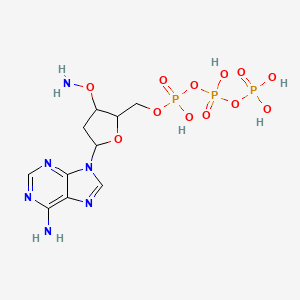


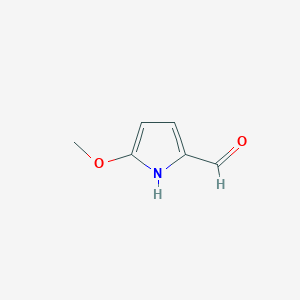


![[5-acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-diacetyloxyphenyl)ethoxy]-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B12103079.png)
![N-{4-[(cyclopropylmethyl)amino]phenyl}acetamide](/img/structure/B12103084.png)
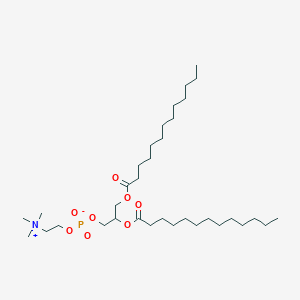
![2-{2H,6H-[1,3]dioxolo[4,5-f]indazol-3-yl}acetic acid](/img/structure/B12103089.png)
